4-(5-amino-1H-indazol-3-yl)benzonitrile

Physicochemical profiling Permeability prediction Regioisomer differentiation

4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) is a 5-aminoindazole derivative bearing a para-cyanophenyl substituent at the 3-position of the indazole core. This compound belongs to a class of 5-substituted indazoles extensively characterized as ATP-competitive kinase inhibitors, with reported activity against multiple kinases including ROCK2, GSK3β, Aurora2, and JAK2.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
CAS No. 1356087-74-5
Cat. No. B11876444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1H-indazol-3-yl)benzonitrile
CAS1356087-74-5
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C14H10N4/c15-8-9-1-3-10(4-2-9)14-12-7-11(16)5-6-13(12)17-18-14/h1-7H,16H2,(H,17,18)
InChIKeyBJJKSRQHWSDYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5): Procurement-Relevant Baseline for the 5-Aminoindazole Benzonitrile Scaffold


4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) is a 5-aminoindazole derivative bearing a para-cyanophenyl substituent at the 3-position of the indazole core. This compound belongs to a class of 5-substituted indazoles extensively characterized as ATP-competitive kinase inhibitors, with reported activity against multiple kinases including ROCK2, GSK3β, Aurora2, and JAK2 [1]. The 5-aminoindazole-benzonitrile scaffold originated from parallel synthesis campaigns at Abbott Laboratories (now AbbVie) employing [2+3] cycloaddition chemistry, and is protected under US Patent 9,163,007 B2 [2]. The compound serves as a versatile intermediate for further derivatization, with the free 5-amino group providing a synthetic handle for amide coupling, sulfonylation, or reductive amination to generate focused kinase inhibitor libraries .

Why 4-(5-Amino-1H-indazol-3-yl)benzonitrile Cannot Be Interchanged with Closely Related 5-Aminoindazole Analogs


Within the 5-aminoindazole-3-yl-benzonitrile chemotype, the position of the cyano substituent on the phenyl ring (para vs. meta) and the oxidation state of the 5-substituent (amino vs. nitro) are critical determinants of kinase selectivity profile, synthetic tractability, and physicochemical properties. The para-cyano regioisomer (this compound, CAS 1356087-74-5) and the meta-cyano regioisomer (CAS 1356087-71-2) share identical molecular formula (C14H10N4) and molecular weight (234.26 g/mol), yet the altered dipole vector and hydrogen-bonding geometry imposed by the 1,4- vs. 1,3-substitution pattern are predicted to produce distinct kinase inhibition fingerprints in ATP-binding pocket interactions [1]. The para-cyano orientation also confers a measurably higher LogP (calculated ~2.68) compared to the meta analog, with implications for passive permeability and protein binding in cellular assays . Furthermore, substitution of the 5-amino group with a 5-nitro group (as in 3-((5-nitro-1H-indazol-3-yl)amino)benzonitrile) shifts the biological mechanism toward bio-reductive activation and oxidative stress induction rather than direct kinase inhibition, fundamentally altering the compound's mode of action .

4-(5-Amino-1H-indazol-3-yl)benzonitrile: Quantitative Differentiation Evidence Against Comparator Compounds


Para-Cyano vs. Meta-Cyano Regioisomer: LogP and Topological Polar Surface Area Comparison

The para-cyano substitution of 4-(5-amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) produces a calculated LogP of 2.68 versus the meta-cyano regioisomer 3-(5-amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2). Both regioisomers share identical molecular formula, molecular weight, and hydrogen bond donor/acceptor counts, yet the para-isomer's linear molecular geometry yields reduced topological polar surface area and higher lipophilicity, which are predicted to enhance passive membrane permeability relative to the meta analog . This difference is material for cell-based assay development, where achieving sufficient intracellular exposure at screening concentrations is a prerequisite for meaningful activity data.

Physicochemical profiling Permeability prediction Regioisomer differentiation

5-Amino vs. 5-Nitro Indazole: Divergent Mechanistic Engagement and Kinase Profiling Outcomes

The 5-amino substituent of 4-(5-amino-1H-indazol-3-yl)benzonitrile enables direct ATP-competitive kinase inhibition through hydrogen-bond donor interactions within the hinge region of kinase active sites, as demonstrated across a panel including ROCK2, GSK3β, Aurora2, and JAK2 [1]. In contrast, the 5-nitro analog (3-((5-nitro-1H-indazol-3-yl)amino)benzonitrile) engages a fundamentally different mechanism: the nitro group functions as a bio-reductive trigger that, upon enzymatic reduction, generates reactive intermediates inducing oxidative stress, a strategy exploited for antimicrobial and antiparasitic applications rather than selective kinase inhibition . This mechanistic divergence means the 5-amino and 5-nitro compounds are not interchangeable even within the same phenotypic screening cascade; the observed cellular activity of the nitro analog may arise from nonspecific cytotoxicity rather than target-specific kinase modulation.

Kinase selectivity Mechanism of action Nitroreductase bioactivation

EGFR Kinase Binding Affinity: 5-Aminoindazole Scaffold vs. Optimized Kinase Inhibitor Chemotypes

BindingDB records for the 5-aminoindazole scaffold (represented by ligand BDBM50337304) document an EGFR binding Ki of >1,800 nM, establishing that the unoptimized 5-aminoindazole core is a relatively weak EGFR binder [1]. This is consistent with the scaffold's intended use as a starting point for chemical optimization rather than a pre-optimized inhibitor. By comparison, structurally optimized indazole-based EGFR inhibitors (e.g., 3-(pyrrolopyridin-2-yl)indazole derivatives) achieve IC50 values in the sub-micromolar to nanomolar range against EGFR in both biochemical and cellular assays [2]. This quantitative gap underscores the procurement value of 4-(5-amino-1H-indazol-3-yl)benzonitrile as a tractable, derivatizable intermediate: its modest inherent potency minimizes confounding polypharmacology during primary screening, while the free 5-amino group enables focused library synthesis to improve potency and selectivity against chosen kinase targets.

Kinase selectivity profiling EGFR inhibition Binding affinity benchmarking

Synthetic Tractability: [2+3] Cycloaddition Chemistry Enables Parallel Library Generation from the 5-Aminoindazole Core

4-(5-Amino-1H-indazol-3-yl)benzonitrile is accessed via a [2+3] cycloaddition-based synthetic route developed and validated at Abbott Laboratories for parallel library synthesis [1]. This route employs readily available starting materials (substituted benzonitriles and functionalized alkynes/dipolarophiles) and is compatible with high-throughput purification workflows. In contrast, alternative synthetic routes to 3-aryl-indazoles relying on traditional cross-coupling approaches (e.g., Suzuki-Miyaura coupling of 3-haloindazoles with arylboronic acids) require pre-functionalized indazole intermediates and palladium catalysis, which can introduce residual metal contamination concerns for cell-based assays and scale-up limitations . The [2+3] cycloaddition strategy directly constructs the indazole core with the desired C3-aryl substituent in place, reducing step count and enabling rapid analog generation for SAR exploration.

Parallel synthesis Cycloaddition chemistry Library diversification

Commercial Availability and Purity Benchmarking Across Global Suppliers

4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) is commercially available from multiple established suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity with batch-specific QC data including NMR, HPLC, and GC . Bidepharm supplies the compound at 95%+ purity with batch-specific certificates of analysis . MolCore offers an ISO-certified product at NLT 98% purity suitable for global pharmaceutical R&D and quality control applications . ChemicalBook lists additional suppliers with purity ranges of 95%+ . This multi-supplier landscape with competitive purity specifications differentiates the compound from less commercially accessible indazole analogs that may require custom synthesis, extended lead times, and higher procurement costs.

Procurement Purity comparison Supplier qualification

Calculated Physicochemical Parameters: Drug-Likeness and Lead-Likeness Assessment

The compound's calculated physicochemical parameters position it within favorable drug-like and lead-like chemical space. With a molecular weight of 234.26 g/mol, LogP of 2.68, TPSA of 78.49 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and only 1 rotatable bond, 4-(5-amino-1H-indazol-3-yl)benzonitrile complies with all four Lipinski Rule of Five criteria (MW <500, LogP <5, HBD <5, HBA <10) and falls within the more stringent lead-like space (MW <350, LogP <3) . In contrast, many optimized indazole kinase inhibitors, such as those described in the PLK4 and TTK inhibitor literature, exhibit molecular weights exceeding 450 g/mol with 5–8 rotatable bonds, reflecting the molecular property inflation that accompanies potency optimization [1]. The compact, rigid structure of this compound, with only a single rotatable bond (the C3–phenyl linkage), minimizes the entropic penalty upon target binding and simplifies conformational analysis during computational docking studies.

Drug-likeness Lead optimization Physicochemical profiling

4-(5-Amino-1H-indazol-3-yl)benzonitrile: Evidence-Based Research and Industrial Application Scenarios


Kinase-Focused Medicinal Chemistry: Scaffold-Based Library Synthesis for Selectivity Profiling

Medicinal chemistry teams engaged in kinase inhibitor discovery can deploy 4-(5-amino-1H-indazol-3-yl)benzonitrile as a validated starting scaffold for parallel library synthesis. The free 5-amino group enables rapid diversification via amide coupling, sulfonylation, or reductive amination to generate focused compound libraries [1]. The scaffold's intentionally modest kinase affinity (EGFR Ki >1,800 nM) is advantageous in this context: it minimizes confounding polypharmacology during primary screening, allowing clearer SAR interpretation when potency improvements are observed following chemical modification [2]. The established [2+3] cycloaddition synthetic route, validated at Abbott Laboratories for high-throughput parallel synthesis, provides a reliable protocol for generating analogs with varied C3-aryl substituents [1].

Physicochemical Benchmarking: Use as a Control Compound in Permeability and Solubility Assays

The well-characterized physicochemical parameters of this compound (LogP 2.68, TPSA 78.49, MW 234.26, single rotatable bond) make it suitable as a reference control in cell-based permeability assays (e.g., Caco-2, MDCK, PAMPA) [1]. Its intermediate lipophilicity and low molecular weight facilitate reliable detection by LC-MS/MS, while the single rotatable bond minimizes conformational variability that could confound permeability measurements. The compound's commercial availability at ≥98% purity from multiple suppliers ensures batch-to-batch consistency for longitudinal assay validation [2].

Kinase Panel Selectivity Screening: Evaluating Scaffold-Derived Inhibitors Against Disease-Relevant Kinase Targets

Research groups evaluating 5-aminoindazole derivatives against kinase panels can use the parent compound as an unoptimized baseline comparator. Published kinase panel data (ROCK2, GSK3β, Aurora2, JAK2) from the original Abbott/AbbVie screening campaign provide reference points for assessing selectivity improvements achieved through chemical optimization [1]. The compound's para-cyano substitution pattern (as opposed to the meta isomer, CAS 1356087-71-2) is structurally analogous to kinase inhibitor pharmacophores where a para-substituted aromatic ring engages a hydrophobic pocket adjacent to the ATP-binding site, making it a more mechanistically relevant starting point for ATP-competitive inhibitor design .

Chemical Biology Tool Compound: Investigating Kinase-Dependent Cellular Pathways

As a derivatizable intermediate with defined kinase inhibition characteristics, this compound serves as a precursor for generating chemical biology tool compounds. The 5-amino group can be functionalized to introduce biotin, fluorophore, or photoaffinity labels for target identification (chemical proteomics) and cellular target engagement studies [1]. The compact scaffold (MW 234.26, 1 rotatable bond) ensures that linker attachment does not excessively increase molecular weight beyond the range compatible with cellular permeability, preserving the tool compound's utility in live-cell experiments [2].

Quote Request

Request a Quote for 4-(5-amino-1H-indazol-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.